2-Fluoro-4'-nitrobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
1-fluoro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8FNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H |
InChI Key |
TYJSMDVUAMCIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 4 Nitrobiphenyl: Advances and Challenges
Classical Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation
The formation of the aryl-aryl bond in 2-Fluoro-4'-nitrobiphenyl has traditionally been achieved through well-established cross-coupling reactions. These methods, while reliable, often necessitate specific catalysts and reaction conditions to achieve optimal yields and selectivity.
Suzuki-Miyaura Coupling: Optimization and Scope for this compound Synthesis
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, valued for its mild reaction conditions and high functional group tolerance. tcichemicals.com The synthesis of this compound via this method typically involves the palladium-catalyzed cross-coupling of a fluorinated arylboronic acid with a nitrated aryl halide, or vice versa. Recent advancements have focused on the use of nitroarenes as electrophilic coupling partners. mdpi.com
The choice of catalyst, ligand, and base is crucial for the successful synthesis of asymmetrically substituted biphenyls like this compound. For instance, the coupling of nitroarenes with arylboronic acids has been shown to be effective using a catalytic system of Pd(acac)2 with a bulky biarylphosphine ligand such as BrettPhos. mdpi.com The presence of a base like K3PO4·nH2O in a solvent such as 1,4-dioxane (B91453) at elevated temperatures is also critical. mdpi.com While phosphine-based ligands like SPhos and RuPhos have been found to be less effective in some cases, the combination of CsF and Ag2O has been shown to promote the coupling of inactive substrates like pentafluorophenylboronic acid. mdpi.comnih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Substituted Biphenyls
| Entry | Aryl Halide/Nitroarene | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Iodo-4-nitrobenzene (B147127) | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Nitrophenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 100 | 88 |
| 3 | 4-Nitrotoluene | Phenylboronic acid | Pd(acac)2/BrettPhos | K3PO4·nH2O | 1,4-Dioxane | 130 | 75 mdpi.com |
| 4 | Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh3)4/Ag2O | CsF | THF | 60 | >90 nih.gov |
Stille and Negishi Coupling Variants in the Construction of the Biphenyl Linkage
The Stille and Negishi coupling reactions offer alternative palladium-catalyzed routes for the formation of the C-C bond in this compound. The Stille reaction utilizes organotin compounds, which are stable to air and moisture, making them convenient reagents. wikipedia.orglibretexts.org The reaction's versatility allows for the coupling of a wide array of aryl and vinyl halides or triflates. wikipedia.orgorganic-chemistry.org However, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org
The Negishi coupling, on the other hand, employs organozinc reagents. wikipedia.orgorganic-chemistry.org While these reagents are more sensitive to air and water, the Negishi coupling is known for its high reactivity and functional group tolerance, including groups like NO2. wikipedia.orgorgsyn.org The reaction can be catalyzed by various palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The synthesis of unsymmetrical biaryls was one of the first successful applications of this reaction. organic-chemistry.org
Table 2: Comparison of Stille and Negishi Coupling for Biaryl Synthesis
| Feature | Stille Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organostannanes (e.g., R-Sn(Alkyl)3) | Organozincs (e.g., R-ZnX) |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh3)4) | Palladium(0) or Nickel complexes |
| Advantages | Air and moisture stable reagents | High reactivity, good functional group tolerance |
| Disadvantages | Toxicity of tin compounds | Air and moisture sensitivity of organozinc reagents |
| Typical Electrophiles | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates |
Ullmann Coupling and Related Copper-Mediated Heterocoupling Approaches
The Ullmann reaction is a classical method for synthesizing symmetrical biaryls through the copper-mediated coupling of aryl halides at elevated temperatures. wikipedia.orgorganic-chemistry.org A typical example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy. wikipedia.org While effective for electron-deficient aryl halides, the traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, and can result in erratic yields. wikipedia.org
Modern modifications have improved the scope and conditions of the Ullmann coupling. These include the use of improved copper catalysts and solvent-free techniques like high-speed ball milling, which can lead to quantitative yields without the need for high-boiling solvents or extensive purification. nih.gov Copper-catalyzed Ullmann-type reactions also encompass nucleophilic aromatic substitution between various nucleophiles and aryl halides. organic-chemistry.org
Emerging and Sustainable Synthetic Routes to this compound
In the quest for more efficient and environmentally friendly synthetic methods, researchers have explored novel strategies for the construction of this compound. These emerging routes aim to minimize waste, reduce the use of harsh reagents, and improve atom economy.
C-H Activation Methodologies for Direct Arylation Strategies
Direct C-H arylation has emerged as a powerful and atom-economical method for forming aryl-aryl bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach involves the direct coupling of an aromatic C-H bond with an aryl halide or another coupling partner. For the synthesis of this compound, this could conceptually involve the direct arylation of nitrobenzene (B124822) with a fluorinated aryl halide, or vice versa.
The regioselectivity of C-H activation is a key challenge, often controlled by directing groups. For instance, a nitrile group has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov Palladium catalysis is commonly employed, and recent studies have shown that the direct arylation of nitro-substituted aromatics with aryl halides is feasible. acs.org
Photoredox Catalysis and Electrocatalysis in Aryl-Aryl Bond Formation
Visible-light photoredox catalysis has gained significant attention as a mild and sustainable strategy for a variety of organic transformations, including the synthesis of fluorinated aromatic compounds. mdpi.comsemanticscholar.org This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive intermediates under gentle conditions. chemrxiv.orgbeilstein-journals.org The application of photoredox catalysis to aryl-aryl bond formation could provide a novel route to this compound, potentially from readily available precursors.
Electrocatalysis offers another sustainable approach to chemical synthesis, using electrical current to drive reactions. While specific applications to the synthesis of this compound are still emerging, the principles of electrocatalytic cross-coupling reactions hold promise for the future development of greener synthetic routes.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of complex organic molecules, including intermediates for active pharmaceutical ingredients (APIs), is increasingly benefiting from the adoption of flow chemistry and continuous processing. nih.gov These technologies offer significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. europa.eunih.gov For the synthesis of compounds like this compound, where reactions can be exothermic or involve hazardous reagents, continuous flow offers superior control over reaction parameters. europa.euresearchgate.net
Microreactors, characterized by high surface-area-to-volume ratios, enable enhanced heat and mass transfer, allowing for precise temperature control and rapid mixing. cetjournal.it This level of control is crucial for reactions like nitration, which are notoriously difficult to scale up in batch reactors due to the risk of thermal runaway. researchgate.net By minimizing reaction volumes and providing efficient heat dissipation, flow reactors significantly improve the safety profile of such processes. europa.eu
A key advantage of continuous processing is the ability to "telescope" multiple reaction steps, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. nih.govresearchgate.net This reduces processing time, solvent waste, and manual handling. For a multi-step synthesis of a substituted biphenyl, this could involve a sequence of reactions such as halogenation, cross-coupling, and nitration integrated into a single, continuous line. allfordrugs.com The development of a continuous flow process for the acetylation and nitration of a related compound, 4-fluoro-2-methoxyaniline, demonstrated a successful scale-up from a laboratory throughput of 25 mmol/h to a pilot scale of 2 mol/h (0.46 kg/h ) with an isolated yield of 83%. researchgate.net This highlights the potential for significant process intensification.
The table below illustrates typical parameters that are optimized in a continuous flow synthesis, drawing parallels from a related process for producing an intermediate for the drug Linezolid. researchgate.net
| Parameter | Range Studied | Optimal Value | Effect on Process |
| Temperature | 85-125 °C | 105 °C | Increases reaction rate and conversion. |
| Molar Ratio | 2:1 - 6:1 (Amine:Aryl Halide) | 4:1 | Influences selectivity and conversion. |
| Residence Time | 10-90 seconds | 50 seconds | Determines reaction completion; shorter times increase throughput. |
This interactive table is based on data for the synthesis of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a structurally related compound, demonstrating the principles of process optimization in flow chemistry. researchgate.net
Principles of Green Chemistry Applied to this compound Synthesis
Prevention : The primary goal is to prevent waste generation rather than treating it after it has been created. yale.eduijfmr.com This can be achieved by designing syntheses with high yields and selectivity, a key advantage of modern catalytic cross-coupling reactions.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduijfmr.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, often exhibit high atom economy compared to classical methods like the Ullmann reaction, which requires stoichiometric copper. google.com
Less Hazardous Chemical Syntheses : This principle encourages the use of substances with little to no toxicity. jddhs.com This involves replacing hazardous solvents like benzene (B151609) with safer alternatives and finding milder reagents for processes like nitration, moving away from the traditional highly corrosive mixture of nitric and sulfuric acids. nih.gov
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary. jddhs.com Water is an ideal green solvent, and some cross-coupling reactions can be performed in aqueous microemulsion systems, reducing the reliance on volatile organic compounds (VOCs). google.com
Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Reactions conducted at ambient temperature and pressure are preferred. The use of microwave-assisted synthesis or highly efficient flow reactors can significantly reduce energy consumption by shortening reaction times. nih.govjddhs.com
Use of Renewable Feedstocks : Whenever practicable, raw materials should be renewable. rjpn.org While the direct precursors for this compound are derived from petrochemical feedstocks, broader green chemistry initiatives focus on developing bio-based routes to aromatic compounds.
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. yale.edu Developing highly selective reactions that can tolerate various functional groups is key to achieving this.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.eduijfmr.com The use of highly efficient palladium catalysts in cross-coupling reactions is a prime example. These catalysts are used in small amounts and can often be recycled, minimizing waste. google.com
Precursor Synthesis and Strategic Functionalization for Biphenyl Formation
The synthesis of this compound relies on the strategic construction of the biphenyl core, which is typically achieved through a cross-coupling reaction. This necessitates the careful preparation of two suitably functionalized benzene-ring precursors.
Synthesis of Halogenated Benzenes and Organometallic Reagents for Cross-Coupling
The formation of the biphenyl linkage often involves the reaction between an aryl halide and an organometallic reagent. google.comquora.com Common precursors for the synthesis of this compound would be a derivative of 2-fluorobenzene and a derivative of 4-nitrobenzene.
Halogenated Aromatic Precursors : Halogenated benzenes are fundamental building blocks. For instance, 1-bromo-4-nitrobenzene (B128438) can be synthesized by the nitration of bromobenzene. Alternatively, 1-iodo-4-nitrobenzene can be prepared from 4-nitroaniline (B120555) via a Sandmeyer-type reaction. The synthesis of a halogenated 2-fluorobenzene derivative, such as 2-fluoro-1-iodobenzene or 2-fluoro-1-bromobenzene, can be achieved through diazotization of 2-fluoroaniline (B146934) followed by reaction with the corresponding copper(I) halide.
Organometallic Reagents : Organometallic reagents are typically prepared from aryl halides. libretexts.orglibretexts.org
Grignard Reagents (RMgX) : These are formed by reacting an aryl halide (e.g., 1-bromo-4-nitrobenzene) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org However, the presence of the nitro group can be problematic as it may react with the Grignard reagent.
Organolithium Reagents (RLi) : These are prepared by reacting an aryl halide with lithium metal. libretexts.org They are highly reactive and also face compatibility issues with nitro groups.
Organoboron Reagents (e.g., Arylboronic acids) : These are central to the Suzuki-Miyaura coupling reaction. A common route to a required precursor, 2-fluorophenylboronic acid, involves the reaction of 2-fluorobromobenzene with magnesium to form the Grignard reagent, which is then quenched with a trialkyl borate (B1201080) followed by acidic workup.
The table below summarizes common methods for preparing these key precursor types.
| Reagent Type | General Formula | Typical Synthesis Method | Key Reactants |
| Aryl Halide | Ar-X (X=Cl, Br, I) | Electrophilic Aromatic Halogenation | Benzene derivative, Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) |
| Grignard Reagent | Ar-MgX | Reaction with Magnesium Metal | Aryl Halide (Ar-X), Mg, Ether Solvent |
| Organolithium | Ar-Li | Reaction with Lithium Metal | Aryl Halide (Ar-X), 2 Li, Alkane Solvent |
| Arylboronic Acid | Ar-B(OH)₂ | From Grignard or Organolithium | Ar-MgX or Ar-Li, Trialkyl borate (e.g., B(OMe)₃), H₃O⁺ |
Selective Introduction of Nitro and Fluoro Functionalities onto Aromatic Substrates
The precise placement of the fluoro and nitro groups is critical for the identity of the final compound. This can be achieved either by starting with pre-functionalized materials (e.g., 2-fluoroaniline or 4-nitrobromobenzene) or by introducing the groups onto an aromatic ring at a specific stage of the synthesis.
Selective Nitration : The introduction of a nitro group (-NO₂) is typically achieved through electrophilic aromatic substitution using a nitrating agent. libretexts.org The classic method uses a mixture of concentrated nitric acid and sulfuric acid. quora.com The regioselectivity is governed by the existing substituents on the benzene ring. For example, nitrating fluorobenzene (B45895) would yield a mixture of ortho- and para-nitrofluorobenzene due to the ortho-, para-directing nature of the fluorine atom. To achieve the desired 4'-nitro substitution on a biphenyl core, the nitration would need to be performed on a biphenyl precursor, where the directing effects of the other ring would influence the position. Milder and more selective nitrating systems, such as bismuth subnitrate with thionyl chloride, have been developed to improve yields and reduce hazardous waste, particularly for sensitive substrates like phenols. nih.gov
Selective Fluorination : Introducing a fluorine atom can be more challenging. While direct fluorination with F₂ gas is often too reactive, modern methods provide greater control. researchgate.net
Nucleophilic Aromatic Substitution (SₙAr) : In substrates with strong electron-withdrawing groups (like a nitro group), a leaving group (e.g., chlorine) can be displaced by a fluoride (B91410) source like potassium fluoride (KF). For example, 2,4-dinitrochlorobenzene can be converted to 2,4-dinitrofluorobenzene.
Sandmeyer-type Reactions : An amino group can be converted to a diazonium salt, which can then be transformed into a fluoro group using reagents like HBF₄ (Balz-Schiemann reaction).
Electrophilic Fluorination : Reagents such as Selectfluor (F-TEDA-BF₄) can deliver an electrophilic fluorine equivalent ("F⁺") to an electron-rich aromatic ring. rsc.orgorganic-chemistry.orgnih.gov The regioselectivity is again controlled by the directing effects of other substituents.
Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound
Achieving high selectivity is paramount in the synthesis of a specific isomer like this compound.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In a cross-coupling reaction to form this compound, the catalyst must selectively activate the C-Halogen bond without reacting with the C-F or N-O bonds of the nitro group. Modern palladium catalysts are highly effective in this regard, showing excellent chemoselectivity for C-Br or C-I bonds over C-F bonds.
Regioselectivity : This concerns the position at which a reaction occurs. The synthesis must unambiguously form the bond between C-1 of the 2-fluorophenyl ring and C-1' of the 4-nitrophenyl ring. This is achieved by using precursors where the reactive functionalities (e.g., a halogen and a boronic acid) are precisely located at these positions. For example, coupling 2-fluorophenylboronic acid with 1-bromo-4-nitrobenzene ensures the formation of the desired 2,4'-isomer. Any side reactions leading to other isomers (e.g., 3- or 4-fluoro derivatives) must be minimized. mdpi.com
Stereoselectivity : For this compound, which is an achiral molecule, stereoselectivity is not a primary concern in its formation. However, in the synthesis of more complex, sterically hindered biphenyls, restricted rotation around the central C-C bond can lead to atropisomerism, where the molecule can exist as non-superimposable enantiomers. While not an issue for this specific compound, the principles of controlling such axial chirality are a key aspect of advanced organic synthesis. nih.govnih.gov
Scalability and Process Intensification Considerations for this compound Production
Transitioning a synthetic route from the laboratory to industrial production requires careful consideration of scalability and process intensification. nih.govcetjournal.it
Scalability : Key challenges in scaling up the synthesis include:
Heat Management : Cross-coupling and nitration reactions can be highly exothermic. In large batch reactors, inefficient heat removal can lead to temperature spikes, side reactions, and potential safety hazards. researchgate.net
Mass Transfer : Inadequate mixing in large vessels can lead to localized concentration gradients, reducing yield and purity.
Reagent Handling : The safe handling and charging of large quantities of potentially hazardous materials (e.g., organometallic reagents, strong acids) are critical. libretexts.org
Downstream Processing : Isolation and purification of the final product on a large scale can be a bottleneck. Efficient crystallization and filtration processes are essential.
Process Intensification : This involves developing new methods and equipment to achieve dramatic improvements in manufacturing efficiency, safety, and sustainability. cetjournal.itcetjournal.it
Continuous Flow Reactors : As discussed in section 2.2.3, moving from batch to continuous manufacturing is a primary strategy for process intensification. It allows for better control over reaction conditions, improved safety, and higher throughput. mit.edumit.edu
Catalyst Optimization : For catalytic reactions, maximizing the catalyst's turnover number (TON) and turnover frequency (TOF) is crucial for economic viability. This involves selecting highly active catalysts, optimizing catalyst loading, and developing methods for catalyst recovery and reuse.
Solvent Reduction : Reducing the volume of solvents, particularly hazardous ones, is a key goal. This can be achieved through the use of more concentrated reaction mixtures, which is often made possible by the superior heat transfer in flow reactors, or by using alternative solvent systems. cetjournal.it
A recent study on a two-step process for a key intermediate of an antibiotic drug highlighted the importance of route optimization for scalability. By reordering reaction steps and developing a robust, protecting-group-free synthesis, the process was successfully demonstrated at a 100-gram scale with an 87% isolated yield and >99% purity. nih.gov This underscores the importance of strategic route design for efficient and scalable production.
Chemical Reactivity and Transformation Chemistry of 2 Fluoro 4 Nitrobiphenyl
Reactions at the Nitro Group of 2-Fluoro-4'-nitrobiphenyl
The nitro group (-NO₂) attached to one of the phenyl rings is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It serves as a primary site for reduction and significantly modulates the electrophilic and nucleophilic substitution patterns of the ring to which it is attached.
Chemoselective Reduction of the Nitro Group to Amino and Other Nitrogenous Derivatives
The nitro group of this compound can be selectively reduced to an amino group (-NH₂) to form 2-Fluoro-4'-aminobiphenyl, a valuable intermediate in organic synthesis. This transformation is a cornerstone of nitroarene chemistry and can be achieved using various reducing agents, with catalytic hydrogenation being one of the most common and efficient methods. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.
Other chemical reducing systems are also effective. For instance, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are classic reagents for this reduction. scispace.com More modern, metal-free methods have also been developed, offering high chemoselectivity. One such system uses tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst, which can reduce aromatic nitro groups rapidly at room temperature while leaving other sensitive functional groups, like the C-F bond, intact. organic-chemistry.org
The choice of reagent and reaction conditions allows for the selective formation of various nitrogenous derivatives. While vigorous reduction leads to the amine, milder conditions can yield intermediate oxidation states like nitroso or hydroxylamine (B1172632) derivatives.
| Reagent/Catalyst | Conditions | Primary Product | Reference |
|---|---|---|---|
| H₂ / Palladium (Pd/C) | Pressurized H₂, Solvent (e.g., Ethanol, Ethyl Acetate) | 2-Fluoro-4'-aminobiphenyl | scispace.comresearchgate.net |
| H₂ / Platinum (PtO₂) | Pressurized H₂, Solvent | 2-Fluoro-4'-aminobiphenyl | researchgate.net |
| Iron (Fe) / HCl | Aqueous Acid, Heat | 2-Fluoro-4'-aminobiphenyl | scispace.com |
| Tin (Sn) / HCl | Aqueous Acid, Heat | 2-Fluoro-4'-aminobiphenyl | scispace.com |
| Tetrahydroxydiboron (B₂(OH)₄) / 4,4'-Bipyridine | Room Temperature, DMF | 2-Fluoro-4'-aminobiphenyl | organic-chemistry.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | 2-Fluoro-4'-aminobiphenyl |
Influence of the Nitro Group on Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds. The nitro group exerts a powerful influence on this reaction for the phenyl ring it is attached to. total-synthesis.com Due to its strong electron-withdrawing nature, accomplished through both inductive and resonance effects, the nitro group deactivates the aromatic ring, making it significantly less reactive towards electrophiles than benzene (B151609). youtube.compressbooks.pub
This deactivation stems from the delocalization of the ring's π-electrons towards the nitro group, which creates partial positive charges at the ortho and para positions (C-3', C-5', and C-1' relative to the nitro group). youtube.comlibretexts.org Consequently, an incoming electrophile, which is itself electron-deficient, will preferentially attack the positions of relatively higher electron density, which are the meta positions (C-2' and C-6'). youtube.comlibretexts.org Therefore, the nitro group is classified as a strong deactivating group and a meta-director for EAS reactions. libretexts.orgyoutube.com
In the context of this compound, any EAS reaction would overwhelmingly occur on the more electron-rich fluorinated ring, unless conditions are heavily forced. If substitution were to occur on the nitrated ring, it would proceed at the positions meta to the nitro group.
| Substituent | Effect on Reactivity | Directing Influence | Rationale |
|---|---|---|---|
| -NO₂ (on the 4' position) | Strongly Deactivating | Meta-directing (to 2' and 6' positions) | Strong electron withdrawal via resonance and induction destabilizes the cationic intermediate for ortho/para attack. libretexts.orglibretexts.org |
| -F (on the 2 position) | Weakly Deactivating | Ortho, Para-directing | Inductively withdrawing but can donate a lone pair via resonance to stabilize the cationic intermediate for ortho/para attack. libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group
The nitro group is a potent activator for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgyoutube.com For an SNAr reaction to occur, two conditions are typically required: the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring. youtube.com The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com
In this compound, the nitro group is on one ring and the only potential leaving group (fluorine) is on the other. Therefore, the nitro group cannot directly activate the displacement of a leaving group on its own ring via the conventional ortho/para mechanism. However, if a leaving group were present at the C-1' or C-3' position of the nitrated ring, the 4'-nitro group would strongly facilitate its displacement by a nucleophile. It achieves this by delocalizing the negative charge of the Meisenheimer complex onto its oxygen atoms, significantly lowering the activation energy of the reaction. youtube.com This inherent activating capability is a key aspect of the reactivity imparted by the nitro group.
Reactions at the Fluoro Group of this compound
The fluorine atom at the C-2 position is the site of another major class of reactions for this molecule, primarily involving its displacement by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring
The fluorine atom in this compound can be displaced by a variety of nucleophiles through an SNAr mechanism. nih.gov Although aryl halides are generally unreactive towards nucleophiles, the presence of the strongly electron-withdrawing 4'-nitro group makes this reaction feasible. The nitro group withdraws electron density from the entire biphenyl (B1667301) system, making the carbon atom attached to the fluorine (C-2) sufficiently electrophilic to be attacked by a nucleophile.
In SNAr reactions, fluoride (B91410) is an excellent leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This reaction pathway allows for the synthesis of a wide range of derivatives where the fluorine is replaced by oxygen, nitrogen, or sulfur-based nucleophiles. acs.orgthieme-connect.de
| Nucleophile | Example Reagent | Product Type | Reference |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4'-nitrobiphenyl | researchgate.net |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-Hydroxy-4'-nitrobiphenyl | researchgate.net |
| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-4'-nitrobiphenyl | thieme-connect.de |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4'-nitrobiphenyl | chemrxiv.org |
Defluorination and C-F Bond Cleavage Reactions Under Specific Conditions
Beyond standard SNAr reactions, the cleavage of the robust carbon-fluorine bond requires specific and often harsh conditions. These methods, collectively known as defluorination, are of significant interest for both synthesis and environmental remediation. bohrium.comyoutube.com
Reductive defluorination can be achieved using various methods. Electrochemical approaches, for example, can cleave C-F bonds through a stepwise dissociative electron transfer, forming an intermediate radical anion. rsc.org Catalytic methods involving transition metals like nickel or palladium can also facilitate C-F bond cleavage, often in cross-coupling reactions where the fluorine atom is replaced by another functional group. nih.govmdpi.com For instance, nickel complexes with phosphine (B1218219) ligands have been shown to catalyze the reaction between fluoroaromatics and Grignard reagents. mdpi.com Photoredox catalysis has also emerged as a powerful tool for activating C-F bonds under mild conditions. researchgate.netacs.org
In the realm of biotechnology, certain microbial enzymes have been discovered that can catalyze the defluorination of fluorinated aromatic compounds. researchgate.net These enzymatic processes, often involving oxygenases, proceed through oxidative pathways that generate unstable intermediates, which then spontaneously eliminate the fluoride ion. researchgate.net
Role of the Fluoro Group as a Stereoelectronic Modulator in Chemical Transformations
The fluorine atom in this compound, while often considered for its inductive electron-withdrawing properties, plays a more nuanced role as a stereoelectronic modulator in chemical transformations. Stereoelectronic effects arise from the spatial arrangement of orbitals and can significantly influence molecular conformation and reactivity. wikipedia.org In the context of this molecule, the C-F bond introduces several key interactions.
One of the most significant stereoelectronic contributions of fluorine is its ability to engage in hyperconjugation. The antibonding orbital of the C-F bond (σC-F) is a low-lying acceptor orbital. This allows for stabilizing interactions with suitable donor orbitals, such as a filled C-H or C-C bonding orbital (σ) or a lone pair of electrons (n). wikipedia.org These interactions, often described as σ → σ or n → σ, are highly dependent on the dihedral angle between the interacting orbitals, thus influencing the preferred conformation of the molecule. For instance, in systems like 1,2-difluoroethane, the gauche conformation is favored over the anti-conformation due to a stabilizing σ(C–H) → σ(C–F) interaction, a phenomenon known as the gauche effect. wikipedia.org While the biphenyl system of this compound is more rigid, similar orbital interactions can influence the torsional angle between the two phenyl rings and the geometry of transition states in its reactions.
Furthermore, the fluorine atom can influence the reactivity of adjacent functional groups and the aromatic ring itself. The strong electronegativity of fluorine polarizes the C-F bond, which can affect the acidity of nearby C-H bonds and the regioselectivity of reactions like metalation. rsc.org In transition metal-catalyzed reactions, the fluorine atom can act as a directing group, facilitating C-H activation at the ortho position. worktribe.com This directing ability is not purely steric or based on simple inductive effects but involves complex electronic interactions between the fluorine lone pairs, the aromatic π-system, and the metal center's orbitals during the catalytic cycle.
The table below summarizes key stereoelectronic effects modulated by the fluoro group.
| Stereoelectronic Effect | Description | Potential Impact on this compound |
| Hyperconjugation (σ → σ) | Interaction of a filled bonding orbital (e.g., σC-H) with the empty antibonding orbital of the C-F bond (σC-F). | Influences conformational preferences and the stability of reaction intermediates. |
| Gauche Effect | Tendency for a molecule to adopt a gauche conformation due to stabilizing orbital interactions, often involving fluorine. wikipedia.org | May affect the dihedral angle between the two phenyl rings, influencing the overall molecular shape and reactivity. |
| Inductive Effect | Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. | Enhances the acidity of ortho C-H bonds and activates the fluorinated ring for nucleophilic aromatic substitution. |
| Orbital Interactions in Transition States | The fluorine atom's lone pairs and associated orbitals can interact with catalysts or reagents, stabilizing or destabilizing transition states. | Governs regioselectivity in reactions like directed ortho-metalation and transition metal-catalyzed C-H functionalization. worktribe.com |
Reactions Involving the Biphenyl Core and Other Aromatic Positions
The reactivity of this compound is dictated by the interplay of its constituent parts: the fluoro-substituted ring, the nitro-substituted ring, and the biphenyl linkage that connects them.
Typically, phenyl groups are ortho-, para-directing in electrophilic aromatic substitution. The reaction proceeds via a cationic intermediate (a benzenium ion or σ-complex), and the stability of this intermediate determines the regioselectivity. libretexts.org Attack at the ortho or para positions of the unsubstituted ring allows the positive charge to be delocalized onto the other ring through resonance, which can provide additional stabilization.
However, the ortho positions are sterically hindered by the adjacent phenyl ring. Consequently, electrophilic attack is most likely to occur at the para position (C-4') of the unsubstituted ring.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. masterorganicchemistry.com This would likely yield 2-Fluoro-4'-nitro-4''-nitrobiphenyl.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom, predominantly at the para position. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com This reaction is often reversible.
Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions may be less efficient due to the deactivating nature of the existing substituent.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium cation, positioning the base to abstract the adjacent proton. baranlab.org
In this compound, there are no classic, strong DMGs like amides or methoxy (B1213986) groups. However, the fluorine atom is considered a moderate DMG. organic-chemistry.org It can direct lithiation to the adjacent C3 position on the fluorinated ring. The nitro group is generally incompatible with the strong bases used in DoM (e.g., n-butyllithium) and would likely react.
Therefore, for a successful DoM strategy on this molecule, the nitro group would first need to be reduced to a group that can serve as a potent DMG. For example, reduction of the nitro group to an amine (NH₂), followed by protection to form an amide (e.g., -NHC(O)t-Bu) or a carbamate, would create an excellent DMG on the second ring. This new DMG would strongly direct metalation to its ortho positions (C-3' and C-5').
The general scheme for a DoM reaction on a derivatized version of the molecule would be:
Chemical modification of the nitro group to a suitable DMG.
Reaction with an organolithium reagent (e.g., n-BuLi, s-BuLi) in an ethereal solvent like THF, often at low temperatures (-78 °C). uwindsor.ca
Formation of an aryllithium intermediate.
Quenching the reaction with an electrophile (E+) to introduce a new substituent.
| Potential DMG (Post-Reduction) | Directing Position | Suitable Electrophiles (E+) | Resulting Functional Group |
| Amide (-NHCOR) | C-3' and C-5' | CO₂, I₂, (CH₃)₂SO₄, RCHO | Carboxylic acid, Iodide, Methyl, Hydroxymethyl |
| Carbamate (-OCONR₂) | C-3' and C-5' | Si(CH₃)₃Cl, B(OCH₃)₃ | Silyl, Boronic ester |
| Sulfonamide (-SO₂NR₂) | C-3' and C-5' | S₈, R₂NCHO | Thiol, Aldehyde |
Transition metal catalysis offers a versatile toolkit for C-H bond functionalization, providing alternatives to classical electrophilic substitution or organometallic methods. rsc.org For this compound, several strategies can be envisioned.
Fluorine-Directed C-H Activation: The C-F bond can serve as a directing group for ortho C-H functionalization. worktribe.comnih.gov Catalysts based on palladium (Pd), rhodium (Rh), or iridium (Ir) can selectively activate the C-H bond at the C3 position of the fluoro-substituted ring. This activation can then be coupled with various partners to form new C-C or C-heteroatom bonds. For example, a palladium-catalyzed reaction could be used for arylation, alkenylation, or acylation at the C3 position. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the fluorine atom assists in stabilizing the transition state. nih.gov
Cross-Coupling Reactions: While the molecule itself could be a substrate, it is more commonly synthesized via cross-coupling reactions. For instance, a Suzuki coupling between 2-fluorophenylboronic acid and 1-bromo-4-nitrobenzene (B128438), or between (4-nitrophenyl)boronic acid and 1-bromo-2-fluorobenzene, catalyzed by a palladium complex, would be a standard method for its synthesis. wikipedia.org
Functionalization of the Nitro-Containing Ring: The C-H bonds ortho to the nitro group (C-3' and C-5') are activated towards some forms of functionalization. Palladium-catalyzed C-H arylation of nitrobenzene (B124822) derivatives has been reported, which could potentially be applied to this compound to introduce aryl groups at these positions.
Oxidative and Reductive Pathways of this compound
The oxidative and reductive chemistry of this compound is primarily centered on the nitro group, which is highly susceptible to reduction. The biphenyl core is relatively stable to oxidation, but can be degraded under harsh conditions.
Reductive Pathways: The reduction of the nitro group is a common and synthetically useful transformation. Depending on the reagents and conditions, the reduction can be stopped at various stages, yielding a range of products.
Reduction to Amine: This is the most common transformation. A variety of reagents can achieve the complete reduction of the nitro group to an amino group (-NH₂), forming 2-Fluoro-4'-aminobiphenyl.
Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This is a clean and efficient method.
Metal/Acid Reduction: Metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C).
Partial Reduction: Under milder or more controlled conditions, intermediate reduction products can be isolated.
Nitroso Compound: Reduction can yield the corresponding nitroso derivative (2-Fluoro-4'-nitrosodiphenyl).
Hydroxylamine: Further reduction leads to the N-hydroxylamino compound (N-(2-Fluorobiphenyl-4'-yl)hydroxylamine). The reductive metabolism of 4-nitrobiphenyl (B1678912) is known to produce hydroxylamine intermediates. nih.gov
The table below outlines common reduction pathways for the nitro group.
| Reagent/Condition | Product | Functional Group |
| H₂, Pd/C or PtO₂ | 2-Fluoro-4'-aminobiphenyl | Amine (-NH₂) |
| Fe, HCl or SnCl₂, HCl | 2-Fluoro-4'-aminobiphenyl | Amine (-NH₂) |
| Zn, NH₄Cl | N-(2-Fluorobiphenyl-4'-yl)hydroxylamine | Hydroxylamine (-NHOH) |
| Na₂S₂O₄ (Sodium Dithionite) | 2-Fluoro-4'-aminobiphenyl | Amine (-NH₂) |
Oxidative Pathways: The this compound molecule is generally resistant to oxidation under mild conditions. The aromatic rings are electron-deficient due to the fluoro and nitro substituents, making them less susceptible to electrophilic attack by oxidizing agents. Under very harsh oxidative conditions (e.g., strong heating with KMnO₄ or K₂Cr₂O₇), the aromatic rings would likely be cleaved, leading to degradation of the molecule into smaller carboxylic acids. Selective oxidation of specific C-H bonds on the biphenyl core without affecting the nitro group is challenging and not a common synthetic pathway.
Derivatization Strategies Based on the Unique Reactivity Profile of this compound
The unique combination of a fluoro and a nitro group on separate rings of the biphenyl scaffold allows for several distinct derivatization strategies.
Chemistry of the Reduced Nitro Group: The most versatile handle for derivatization is the nitro group. As detailed in section 3.4, its reduction to an amine (2-Fluoro-4'-aminobiphenyl) opens up a vast array of subsequent reactions:
Diazotization: The resulting primary aromatic amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (NaNO₂/HCl). This diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -I, -Br, -Cl, -F) in Sandmeyer and related reactions.
Amide/Sulfonamide Formation: The amine can react with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively.
Alkylation/Arylation: The amine can undergo N-alkylation or N-arylation reactions.
Functionalization via Ortho-Metalation: As discussed in 3.3.2, converting the nitro group to a directing group (like an amide) allows for selective functionalization of the C-3' and C-5' positions of that ring.
Electrophilic Substitution on the Unsubstituted Ring: As outlined in 3.3.1, the C-4' position of the unsubstituted ring can be functionalized via reactions like nitration or halogenation, adding another layer of complexity and functionality to the molecule.
The following table summarizes these primary derivatization pathways.
| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group |
| Nitro Group (-NO₂) | Reduction | H₂, Pd/C | Amine (-NH₂) |
| Amine Group (-NH₂) | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX | Halogen, Cyano, etc. (-X, -CN) |
| Amine Group (-NH₂) | Acylation | RCOCl, Pyridine | Amide (-NHCOR) |
| Unsubstituted Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | Nitro (-NO₂) at C-4' |
| Fluoro-Substituted Ring | C-H Functionalization | Pd(OAc)₂, Ligand | Aryl, Alkyl, etc. at C-3 |
These strategies allow for the systematic modification of this compound, enabling the synthesis of a wide range of derivatives with tailored electronic and structural properties for various applications in materials science and medicinal chemistry.
Structural Characteristics and Conformational Analysis of 2 Fluoro 4 Nitrobiphenyl
Crystallographic Studies: Molecular Architecture and Intermolecular Interactions
Crystallographic studies are essential for elucidating the precise three-dimensional arrangement of atoms in a solid-state material. For 2-Fluoro-4'-nitrobiphenyl, such an analysis would provide invaluable insights into its molecular geometry and the forces governing its crystal packing.
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. While a specific crystallographic study for this exact compound is not publicly available, we can anticipate the key structural parameters that would be determined.
A hypothetical data table of crystallographic information for this compound is presented below, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₈FNO₂ |
| Formula Weight | 217.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 880 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.63 |
| The dihedral angle between the two phenyl rings is a critical parameter, as it is influenced by the steric hindrance of the ortho-fluorine substituent. In the crystal structure of a related compound, 4,4'-dinitro-[1,1'-biphenyl]-2-amine, the dihedral angle between the benzene (B151609) rings is 52.84 (10)°. researchgate.net For this compound, a significant twist between the rings is also expected. |
A detailed analysis of the crystal structure of this compound would focus on identifying and characterizing the specific non-covalent interactions that stabilize the crystal lattice.
Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H...O hydrogen bonds are expected to be a significant feature in the crystal packing. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and they are likely to interact with aromatic C-H groups of neighboring molecules. In the crystal structure of 4,4'-dinitro-[1,1'-biphenyl]-2-amine, molecules are linked by N-H...O hydrogen bonds, forming chains. researchgate.net Similarly, C-H...O interactions in this compound would likely link molecules into extended networks.
Halogen Bonding: The fluorine atom in this compound could potentially participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. However, fluorine is the least polarizable halogen and typically forms weak halogen bonds. Its participation would depend on the presence of a suitable Lewis base (electron donor) in its vicinity. More likely are other types of interactions involving fluorine, such as C-H...F contacts.
Pi-Pi Stacking: Aromatic rings in adjacent molecules can interact through pi-pi stacking, where the electron-rich pi systems are attracted to each other. In this compound, the presence of the electron-withdrawing nitro group and the electron-withdrawing fluorine atom will create polarized aromatic rings. This could lead to offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive interactions.
A hypothetical table of intermolecular interactions for this compound is provided below.
| Interaction Type | Donor | Acceptor | Distance (Å) | **Angle (°) ** |
| C-H...O | C-H (phenyl) | O (nitro) | 2.4 | 150 |
| C-H...F | C-H (phenyl) | F | 2.5 | 145 |
| Pi-Pi Stacking | Phenyl Ring | Phenyl Ring | 3.5 (centroid-centroid) | - |
Conformational Preferences and Dynamics of this compound
The conformational behavior of biphenyls is largely defined by the rotation around the single bond connecting the two phenyl rings. Substituents on the rings can have a profound impact on this rotational freedom.
The presence of an ortho-substituent, such as the fluorine atom in this compound, introduces a steric barrier to rotation around the C-C single bond linking the two phenyl rings. This barrier can be quantified experimentally, often using dynamic NMR spectroscopy, or computationally through theoretical calculations.
For the parent compound, 2-fluorobiphenyl, the rotational barrier has been measured to be 4.4 kcal mol⁻¹. nih.gov This value is in excellent agreement with ab initio calculations, which predict a barrier of 4.3 kcal mol⁻¹. nih.gov The nitro group at the 4'-position is not expected to significantly alter this steric barrier, as it is located far from the pivot bond. Therefore, the rotational barrier for this compound is expected to be of a similar magnitude.
A comparison of rotational barriers for related compounds is shown in the table below.
| Compound | Experimental Rotational Barrier (kcal mol⁻¹) | Theoretical Rotational Barrier (kcal mol⁻¹) |
| 2-Fluorobiphenyl | 4.4 nih.gov | 4.3 nih.gov |
| 2-Hydroxybiphenyl | 5.4 nih.gov | 5.3 nih.gov |
| Biphenyl (B1667301) | ~2.0 | ~2.0 |
The fluorine and nitro substituents influence the conformational landscape of this compound through both steric and electronic effects.
Fluorine Substituent: The primary impact of the ortho-fluorine atom is steric. It prevents the molecule from adopting a planar conformation, forcing the two phenyl rings to be twisted relative to each other. This leads to a non-planar ground state conformation. The small size of the fluorine atom results in a relatively low rotational barrier compared to bulkier ortho-substituents. nih.gov
Nitro Substituent: The para-nitro group does not introduce any additional steric hindrance to rotation around the biphenyl linkage. However, its strong electron-withdrawing nature significantly influences the electronic properties of the molecule. It polarizes the pi-system of the phenyl ring to which it is attached, which in turn can affect the strength and nature of intermolecular interactions in the solid state, such as pi-pi stacking and C-H...O hydrogen bonds. The combination of the fluorine and nitro groups leads to a molecule with a complex electronic surface, which will dictate its interactions with other molecules.
Atropisomerism and Chiral Considerations in Substituted Biphenyls
Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers (rotamers). wikipedia.org In substituted biphenyls, this phenomenon gives rise to axial chirality, where the molecule lacks a traditional stereocenter but is chiral due to its non-planar, non-superimposable mirror image structure.
For a biphenyl derivative to exhibit atropisomerism, two conditions must generally be met:
The rotation around the pivotal C-C bond must be sufficiently restricted.
The substitution pattern must prevent the molecule from having a plane of symmetry in its twisted conformation.
This compound meets the second condition. The substitution at the 2-position and the 4'-position makes the molecule asymmetric. Therefore, its twisted conformation is chiral and exists as a pair of enantiomers.
However, the crucial factor for the practical observation of atropisomerism is the magnitude of the rotational energy barrier. To isolate enantiomers at room temperature (around 300 K), the free energy of activation for rotation (racemization) must be substantial, typically considered to be greater than 22-23 kcal/mol (approximately 93 kJ/mol). wikipedia.org If the barrier is significantly lower, the enantiomers will interconvert rapidly, resulting in a racemic mixture that cannot be resolved.
The steric hindrance provided by the ortho substituents is the primary determinant of this barrier. Large, bulky groups (e.g., iodine, nitro, or carboxyl groups) at three or all four ortho positions can create rotational barriers high enough for stable atropisomers. In the case of this compound, there is only one ortho substituent, and it is a fluorine atom. Fluorine has a relatively small van der Waals radius compared to other common ortho substituents like bromine or a nitro group.
Theoretical and Computational Chemistry of 2 Fluoro 4 Nitrobiphenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the electronic properties of molecules like 2-Fluoro-4'-nitrobiphenyl. Methods such as Density Functional Theory (DFT) are frequently employed to provide detailed insights into molecular orbitals, charge distribution, and bonding.
Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic excitation properties.
For this compound, the HOMO is expected to be predominantly localized on the phenyl ring that is less affected by the electron-withdrawing nitro group, while the LUMO is anticipated to be concentrated on the nitrophenyl ring. The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO. The HOMO-LUMO energy gap provides insights into the charge transfer characteristics within the molecule. A smaller energy gap generally corresponds to easier electronic transitions.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for Substituted Biphenyls
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Biphenyl (B1667301) | -6.24 | -0.45 | 5.79 |
| 4-Nitrobiphenyl (B1678912) | -6.85 | -2.51 | 4.34 |
| 2-Fluorobiphenyl | -6.31 | -0.39 | 5.92 |
| This compound (Expected) | -6.9 to -7.2 | -2.6 to -2.9 | 4.1 to 4.6 |
Note: The values for this compound are estimated based on the effects of similar substitutions on the biphenyl system. Actual values would require specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Surfaces
The distribution of electron density within this compound is highly influenced by its substituents. The fluorine atom, being highly electronegative, will polarize the C-F bond, leading to a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon. The nitro group is a strong electron-withdrawing group, which will result in a significant depletion of electron density on the nitrophenyl ring, particularly at the ortho and para positions relative to the nitro group.
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution. For this compound, the MEP surface would show negative potential (red regions) around the oxygen atoms of the nitro group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the phenyl ring attached to the nitro group, highlighting areas prone to nucleophilic attack.
Bonding Analysis and Aromaticity in the Biphenyl System
The central C-C bond connecting the two phenyl rings in this compound is of significant interest. The degree of pi-conjugation between the rings, and thus the partial double bond character of this central bond, is highly dependent on the torsional angle between the rings. A more planar conformation allows for better overlap of the p-orbitals and enhanced conjugation.
The aromaticity of the individual phenyl rings can also be assessed computationally. While both rings retain their aromatic character, the electron-withdrawing nitro group can slightly reduce the aromaticity of the ring it is attached to by delocalizing the pi-electrons towards itself. Computational methods can quantify aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.
Computational Conformational Analysis and Energy Minimization
The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. Computational methods are essential for exploring its conformational landscape.
Potential Energy Surface Scans for Torsional Angles and Stereoisomerism
The most significant conformational degree of freedom in this compound is the rotation around the inter-ring C-C bond, defined by the torsional (dihedral) angle. Due to the steric hindrance from the fluorine atom at the 2-position, a planar conformation is expected to be energetically unfavorable.
A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsional angle, can reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For this compound, the PES is expected to show a global minimum at a non-planar conformation, with a torsional angle likely between 40° and 60°. The planar (0°) and perpendicular (90°) conformations would represent energy maxima.
Table 2: Representative Torsional Angles and Rotational Energy Barriers for Substituted Biphenyls
| Compound | Minimum Energy Torsional Angle (°) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | ~44 | ~2.0 |
| 2-Fluorobiphenyl | ~49 | ~3.5 |
| This compound (Expected) | ~50 - 60 | ~4.0 - 6.0 |
Note: The values for this compound are estimated based on the expected steric and electronic effects of the substituents. Actual values would require specific computational modeling.
Influence of Solvent Effects on Conformational Preferences
The conformation of this compound can be influenced by its environment, particularly the solvent. The polarity of the solvent can affect the relative energies of different conformers. Polar solvents may stabilize more polar conformations of the molecule.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. For this compound, which possesses a significant dipole moment due to the nitro and fluoro groups, an increase in solvent polarity might lead to a slight decrease in the equilibrium torsional angle, favoring a more planar, and thus more conjugated and more polar, structure. However, the steric repulsion of the fluorine atom remains a dominant factor. The interplay between these electronic and steric effects in different solvent environments is a key aspect of its conformational behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides invaluable insights into the intricate details of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For a molecule like this compound, computational modeling can be used to map out the potential energy surfaces of its reactions, identify transition states, and determine the most likely reaction pathways.
Transition State Analysis for Key Transformations of this compound
Transition state analysis is a cornerstone of computational reaction mechanism studies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical transformation. By locating and characterizing the transition state, chemists can understand the feasibility and stereochemical outcome of a reaction.
For this compound, key transformations would include nucleophilic aromatic substitution (SNAAr) at the fluorine-bearing ring, reduction of the nitro group, and derivatization at various positions. While no specific transition state analyses for this exact molecule are published, studies on similar fluorinated aromatic compounds provide a framework for understanding these processes. For instance, the reaction of a nucleophile with the fluorinated ring would proceed through a Meisenheimer complex, and the transition state would involve the formation of the new bond and the partial breaking of the carbon-fluorine bond. Computational methods can precisely calculate the geometry and energy of this transition state.
Table 1: Hypothetical Transition State Geometries for Key Reactions of this compound
| Reaction Type | Key Bond Distances (Å) in Transition State | Vibrational Frequency (cm⁻¹) of Imaginary Mode |
| Nucleophilic Aromatic Substitution (SNAAr) | C-Nu: ~2.0, C-F: ~1.8 | -300 to -500 |
| Nitro Group Reduction (e.g., with H₂) | N-O: elongated, H-H: partially broken | -1000 to -1500 |
| C-H Activation/Functionalization | C-H: elongated, C-Catalyst: forming | -800 to -1200 |
Note: This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations.
Energetics and Kinetics of Substitution, Reduction, and Derivatization Reactions
Computational chemistry allows for the calculation of the activation energies (ΔG‡) and reaction energies (ΔGr) for various reaction pathways. This information is crucial for predicting the kinetics and thermodynamics of a reaction. For this compound, such calculations could compare the feasibility of substitution at different positions, the energy profile for the multi-step reduction of the nitro group to an amine, and the energetics of various derivatization reactions.
For example, a computational study could reveal that the activation energy for nucleophilic substitution at the carbon bearing the fluorine atom is significantly lower than at other positions, explaining the regioselectivity of such reactions. Similarly, the stepwise reduction of the nitro group through nitroso and hydroxylamine (B1172632) intermediates can be mapped out energetically to understand the reaction mechanism in detail.
Density Functional Theory (DFT) Applications for Understanding Reactivity and Selectivity
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost. DFT calculations can be used to determine the electronic structure of a molecule, which in turn governs its reactivity and selectivity.
For this compound, DFT calculations can provide a wealth of information:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is typically localized on the nitrophenyl ring, indicating its susceptibility to nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the nitro group would be highly electron-deficient.
Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack.
Table 2: Calculated Reactivity Descriptors for a Representative Nitrobiphenyl Compound using DFT
| Descriptor | Value | Interpretation |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 4.5 D | Indicates the overall polarity of the molecule |
Note: These values are for a representative nitrobiphenyl and would need to be calculated specifically for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be used to:
Study Conformational Dynamics: The biphenyl linkage allows for rotation between the two phenyl rings. MD simulations can explore the conformational landscape and determine the most stable conformations in different environments (e.g., in various solvents).
Analyze Intermolecular Interactions: In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can characterize these interactions, such as π-π stacking between the aromatic rings and hydrogen bonding with protic solvents.
Simulate Behavior at Interfaces: The behavior of this compound at an interface, such as a solid surface or a lipid bilayer, can be investigated using MD simulations, which is relevant for applications in materials science and medicinal chemistry.
Applications of 2 Fluoro 4 Nitrobiphenyl in Advanced Chemical Systems and Materials Science
As a Key Building Block for High-Value Organic Synthesis
The distinct electronic nature and reactivity of the two aromatic rings in 2-Fluoro-4'-nitrobiphenyl make it a highly versatile precursor in synthetic organic chemistry. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be readily transformed into other functional groups, such as amines, providing multiple pathways for molecular elaboration.
This compound is an important starting material for generating more intricate biaryl compounds. The synthesis of functionalized biaryls is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.gov The presence of the fluoro and nitro groups allows for regioselective modifications. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce additional substituents, leading to highly functionalized, unsymmetrical biaryls. nih.govresearchgate.net
The planning of synthetic routes for polysubstituted aromatics often involves a retrosynthetic approach, where the order of reactions is critical. libretexts.orgpressbooks.pubfiveable.melibretexts.org The existing substituents on this compound guide the position of subsequent modifications. The nitro group, a meta-director, and the fluoro group, an ortho-para director, along with the biphenyl (B1667301) linkage, create a complex directive landscape for further electrophilic aromatic substitution reactions. Moreover, the fluorine atom on one ring and the nitro group on the other allow for selective chemistry on each ring, facilitating the construction of complex polysubstituted aromatic systems that would be challenging to access through other means.
A transition-metal-free method has been developed for synthesizing highly functionalized 2-hydroxy-2′-amino-1,1′-biaryls using N-arylhydroxylamines and fluoronitrobenzenes. pku.edu.cn This process, which involves a cascade of O-arylation, chemicalbook.comchemicalbook.com-sigmatropic rearrangement, and rearomatization, highlights the utility of fluoronitro-aromatic compounds as electrophiles in the formation of complex biaryl products. pku.edu.cn
Table 1: Spectroscopic Data for this compound
| Technique | Observed Signals |
|---|---|
| IR (Nujol) | 1350–1320 cm⁻¹ (–NO₂, Sym) |
| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 7.19 (t, J = 8.0 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H), 7.41 (d, J = 8.0 Hz, 1H), 7.49 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 2H), 8.33 (d, J = 8.0 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 116.0, 121.6(2), 124.9, 128.8(2), 129.3, 129.5, 131.3, 142.6, 147.3, 158.8 (dd, JFC = 245 Hz) |
| LC–MS (m/z) | 218 (M + 1) |
Data sourced from a study on the synthesis of biaryl analogs. nih.gov
The strategic value of this compound is evident in its role as a key intermediate in multi-step synthetic sequences. d-nb.infonih.govyoutube.com The ability to selectively modify the molecule at different positions allows chemists to build molecular complexity in a controlled manner. A notable example is the use of the closely related 2-fluoro-4-nitroaniline (B181687) in a practical and scalable two-step process to prepare 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov This compound is a crucial starting material for the potent antibiotic drug candidate TBI-223, which is in development for treating tuberculosis. nih.gov In this synthesis, the 2-fluoro-4-nitrophenyl moiety is installed early and carried through subsequent transformations, demonstrating its stability and utility as a foundational building block. nih.gov Similarly, related compounds like 2-fluoro-4-nitrobenzonitrile (B1302158) serve as vital pharmaceutical intermediates for drugs that act as irreversible tyrosine kinase inhibitors for treating various diseases. google.com
Macrocyclic compounds are of significant interest in fields such as host-guest chemistry, catalysis, and drug discovery. nih.gov The synthesis of these large-ring structures often relies on reactions that can efficiently form carbon-heteroatom bonds. The electrophilic nature of the carbon atom bearing the fluorine in this compound makes it an excellent substrate for SNAr reactions. This reactivity is harnessed in macrocyclization reactions where a molecule containing two nucleophilic sites can displace the fluorine atom and another leaving group to form a cyclic structure.
For example, an efficient solid-phase synthesis of 14-membered macrocycles has been developed using 3-fluoro-4-nitrobenzoic acid, a structurally analogous compound. capes.gov.br The procedure is based on the aromatic nucleophilic displacement of the fluoride (B91410) by a hydroxyl group, demonstrating a key strategy for forming the macrocyclic ether linkage. capes.gov.br This methodology can be extended to this compound, where it can be incorporated into macrocyclic peptides or other complex ring systems, serving as a rigid, well-defined linker element. nih.govresearchgate.net
In Materials Science and Polymer Chemistry
The unique combination of a rigid biphenyl core, a highly polar nitro group, and an electronegative fluorine atom imparts specific properties to this compound that are highly desirable in materials science. These features influence intermolecular interactions, thermal stability, and electronic characteristics, making it a valuable component in the design of advanced materials.
High-performance polymers are materials that exhibit exceptional thermal, mechanical, and chemical stability. techlinkcenter.org Polyimides, polyaramids, and polyethers are prominent classes of such polymers. The synthesis of these materials often involves the polymerization of aromatic diamine and dianhydride or diacyl chloride monomers.
While this compound itself is not a direct monomer for these polymerization reactions, its derivative, 2-fluoro-4'-aminobiphenyl (obtained by reduction of the nitro group), is an ideal diamine monomer. The fluorinated biphenyl unit can be incorporated into polymer backbones to enhance specific properties.
Polyimides : The incorporation of fluorine atoms into polyimide backbones is a well-established strategy to improve properties such as solubility, optical transparency, and dielectric performance, while maintaining high thermal stability. scielo.brresearchgate.netresearchgate.net The fluorine atom's bulkiness can disrupt chain packing, reducing intermolecular charge-transfer complex formation, which is responsible for the characteristic color of traditional polyimides. scielo.br
Polyethers : Aromatic polyethers are often synthesized via nucleophilic aromatic substitution polymerization. researchgate.net A difluoro-monomer can react with a bisphenol monomer to build the polyether chain. The fluorine atom in a derivative of this compound would activate the ring towards nucleophilic attack, facilitating polymerization. The resulting fluorinated polyethers would benefit from increased thermal stability and modified solubility. researchgate.netresearchgate.net
The biphenyl unit itself contributes to the rigidity and thermal stability of the polymer chain, essential characteristics for high-performance applications in aerospace and electronics. core.ac.uk
Table 2: Properties of Novel Fluorinated Biphenyl Compounds
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | C₁₆H₁₆F₂ | 65-66 | 75 |
| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | C₁₄H₁₀F₂O | 128-129 | 82 |
| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | C₁₂H₇F₂NO₂ | 92-93 | 80 |
Data from a study on novel fluorinated biphenyl compounds synthesized via Suzuki-Miyaura coupling, demonstrating the creation of advanced materials precursors. nih.gov
Liquid crystals (LCs) are materials that exhibit phases of matter intermediate between conventional liquids and solid crystals. tandfonline.com The molecular structure of LCs is typically characterized by a rigid core and flexible terminal chains. Biphenyl is a classic rigid core used in the design of liquid crystalline materials.
The substituents on the biphenyl core are critical for determining the mesogenic properties, such as the type of LC phase and the transition temperatures. The polar nitro group and the fluorine atom in this compound significantly influence the molecule's dipole moment and polarizability. A strong dipole moment is often required for specific applications, such as in twisted nematic liquid crystal displays. beilstein-journals.org Fluorinated biphenyls are an important class of molecules for functional materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.gov The introduction of fluorine can influence the dielectric anisotropy, a key parameter for display applications. beilstein-journals.orgresearchgate.net Studies on alkoxy nitrobiphenyls have shown that terminal polar groups and fluorinated chains can be used to tune mesogenic behavior, such as suppressing smectic phases and promoting nematic phases, which are useful for various display modes and sensor applications. tandfonline.com Therefore, this compound serves as an excellent scaffold for designing new liquid crystalline materials with tailored electro-optical properties.
Precursor for Organic Semiconductor Building Blocks
The quest for novel organic semiconductors with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is a major driver of modern materials chemistry research. Hole-transporting materials (HTMs) are a critical component of many of these devices, facilitating the efficient movement of positive charge carriers. Triarylamine and carbazole (B46965) derivatives are among the most successful classes of HTMs due to their excellent electrochemical stability and high hole mobility.
This compound represents a valuable starting material for the synthesis of advanced hole-transporting materials. The synthetic strategy typically involves the reduction of the nitro group to an amine, yielding 2-fluoro-4'-aminobiphenyl. This amino-functionalized biphenyl can then serve as a core upon which dendritic arms are built through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. These reactions allow for the introduction of various aryl groups, leading to the formation of complex triarylamine-based structures.
The presence of the fluorine atom at the 2-position of the biphenyl core is of particular significance. The high electronegativity of fluorine can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the final semiconductor material. This tuning of the electronic properties is crucial for achieving efficient charge injection and transport in electronic devices. Furthermore, the fluorine substituent can influence the intermolecular packing of the material in the solid state, which in turn affects the charge carrier mobility.
A hypothetical synthetic route to a triarylamine-based hole-transporting material starting from this compound is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Nitro Group Reduction | This compound, SnCl₂/HCl | 2-Fluoro-4'-aminobiphenyl |
| 2 | Buchwald-Hartwig Amination | 2-Fluoro-4'-aminobiphenyl, Aryl Bromide, Pd catalyst, Ligand, Base | Triarylamine Derivative |
Similarly, this compound can be a precursor for carbazole-based materials. The synthesis of carbazole derivatives often involves an intramolecular cyclization reaction, such as the Cadogan reaction, starting from a suitably substituted biphenylamine. The resulting carbazole scaffold can then be further functionalized to create high-performance organic semiconductors.
In Catalysis and Ligand Design
The biphenyl unit is a cornerstone in the design of chiral ligands for asymmetric catalysis, owing to the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings leads to stable, non-superimposable mirror images. The development of new and efficient chiral ligands is a continuous pursuit in synthetic organic chemistry, as they are essential for the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals.
Synthesis of Chiral Ligands from this compound for Asymmetric Catalysis
This compound can be envisioned as a starting point for the synthesis of novel chiral ligands. A key transformation is the reduction of the nitro group to an amine, followed by resolution to separate the enantiomers of the resulting 2-fluoro-4'-aminobiphenyl. This chiral amine can then be converted into a variety of ligand classes, including phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and cross-coupling reactions.
For instance, the chiral 2-fluoro-4'-aminobiphenyl could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a phosphine group at the 4'-position. Subsequent functionalization of the amino group at the 2-position could lead to bidentate ligands with both central and axial chirality. The fluorine atom in the 2-position would likely play a crucial role in locking the conformation of the biphenyl system, thus enhancing the stability of the atropisomers.
The performance of such chiral ligands in asymmetric catalysis is highly dependent on their steric and electronic properties. The fluorine atom, being a small and highly electronegative substituent, can influence the electronic nature of the ligand and, consequently, the catalytic activity and enantioselectivity of the metal complex.
Scaffold for Ancillary Ligands in Transition Metal Catalysis and Organocatalysis
Ancillary ligands play a critical role in transition metal catalysis by modulating the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The this compound scaffold offers a versatile platform for the development of new ancillary ligands.
Through nucleophilic aromatic substitution reactions, the fluorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of coordinating groups. For example, reaction with secondary amines or phosphines could lead to the formation of bidentate ligands. The nitro group at the 4'-position can also be transformed into other functional groups, providing further opportunities for ligand modification.
In the realm of organocatalysis, chiral amines and their derivatives are powerful catalysts for a variety of asymmetric transformations. The 2-fluoro-4'-aminobiphenyl derived from this compound could serve as a chiral scaffold for the development of new organocatalysts. For example, the amino group could be functionalized with hydrogen-bond donors, such as thiourea (B124793) or squaramide moieties, to create bifunctional catalysts capable of activating substrates through hydrogen bonding interactions.
In Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of complex and functional molecular architectures. Self-assembly, the spontaneous organization of molecules into ordered structures, is a key principle in this field. The specific substitution pattern of this compound makes it an interesting candidate for the design of molecules that can participate in molecular recognition and self-assembly processes.
Design of Molecular Recognition Systems Utilizing this compound Scaffolds
Molecular recognition is the specific binding of a guest molecule to a host molecule through non-covalent interactions. The design of synthetic receptors capable of selectively binding specific guests is a major goal of supramolecular chemistry. The this compound scaffold can be incorporated into larger host molecules, such as crown ethers or calixarenes, to create specific binding pockets.
The fluorine atom can participate in halogen bonding and other non-covalent interactions, while the nitro group is a strong hydrogen bond acceptor. These functionalities can be exploited to achieve selective recognition of guest molecules. For example, a macrocycle containing the this compound unit could be designed to selectively bind electron-deficient aromatic guests through a combination of π-π stacking, hydrogen bonding, and halogen bonding interactions.
Self-Assembly of this compound Derivatives into Ordered Structures
The ability of molecules to self-assemble into ordered structures, such as liquid crystals, is highly dependent on their shape and intermolecular interactions. Biphenyl derivatives are well-known to exhibit liquid crystalline behavior. The introduction of a fluorine atom and a nitro group, as in this compound, can significantly influence the mesomorphic properties.
Research has shown that alkoxy and fluorine tail-terminated alkoxy nitrobiphenyls can exhibit liquid crystalline phases. nih.govtandfonline.com By analogy, derivatives of this compound, particularly those with long alkyl or alkoxy chains attached to the biphenyl core, are expected to self-assemble into liquid crystalline phases. The fluorine atom can affect the phase behavior by altering the molecular dipole moment and the steric interactions between molecules. The nitro group, with its strong dipole moment, also plays a crucial role in directing the molecular self-assembly.
The synthesis of such liquid crystals would typically involve the etherification of a hydroxylated derivative of 2-fluoro-4-nitrobiphenyl (B7838272) with a long-chain alkyl halide. The resulting materials could find applications in display technologies and as responsive materials.
The phase transitions and mesomorphic properties of a homologous series of 4'-alkoxy-2-fluoro-4-nitrobiphenyls could be investigated using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
| Compound | Alkoxy Chain Length | Observed Mesophases |
| Derivative 1 | C4H9O- | Nematic |
| Derivative 2 | C6H13O- | Nematic, Smectic A |
| Derivative 3 | C8H17O- | Smectic A |
This table illustrates a hypothetical trend where increasing the alkyl chain length leads to the formation of more ordered smectic phases, a common phenomenon in liquid crystal research.
Future Perspectives and Emerging Research Directions for 2 Fluoro 4 Nitrobiphenyl
Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency
The synthesis of functionalized biphenyls, including 2-fluoro-4'-nitrobiphenyl, has traditionally relied on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netrsc.org While effective, future research will increasingly focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalyst systems that are more cost-effective and environmentally friendly than traditional palladium catalysts. rsc.orgsciencedaily.com
Key areas of development are expected to include:
Greener Catalysts: Research into catalysts based on more abundant and less toxic metals is a growing trend. sciencedaily.com Additionally, the development of heterogeneous catalysts, which can be easily recovered and reused, will be crucial for improving the sustainability of biphenyl (B1667301) synthesis. sciencedaily.com
Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. Future synthetic routes for this compound and its derivatives may leverage flow chemistry to achieve higher yields and purity with reduced waste.
C-H Activation: Direct C-H activation/arylation represents a more atom-economical approach to biphenyl synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net Developing selective C-H activation methods for the synthesis of asymmetrically substituted biphenyls like this compound is a significant area of future research.
A comparative look at traditional versus emerging synthetic strategies is presented below:
| Feature | Traditional Methods (e.g., Suzuki Coupling) | Emerging Sustainable Methods |
| Catalyst | Often relies on precious metals like Palladium. researchgate.netrsc.org | Focus on earth-abundant metals and recoverable heterogeneous catalysts. sciencedaily.com |
| Solvents | Frequently employs organic solvents. | Aims for greener solvents or solvent-free conditions. |
| Atom Economy | Can be suboptimal due to the need for pre-functionalized substrates. | Improved through strategies like C-H activation. researchgate.net |
| Process | Typically batch processing. | Shift towards continuous flow chemistry for better control and efficiency. |
Diversification of Reactivity and Advanced Functionalization Strategies
The reactivity of this compound is largely dictated by the electronic influence of the fluorine and nitro substituents. The electron-withdrawing nature of these groups activates the aromatic rings, making them susceptible to specific transformations. Future research will likely focus on exploiting this inherent reactivity for more complex molecular constructions.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles to create novel derivatives.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a variety of functionalization reactions, including diazotization and amide bond formation. This opens the door to a vast array of new compounds with potential applications in pharmaceuticals and materials science.
Cross-Coupling Reactions: Beyond its synthesis, this compound can serve as a building block in further cross-coupling reactions. The development of orthogonal coupling strategies, where different C-X bonds (e.g., C-F, C-NO2, C-H) can be selectively functionalized, will be a key area of exploration. beilstein-journals.org Recent advances have even demonstrated the use of nitroarenes as electrophiles in cross-coupling reactions, which could provide a direct pathway for functionalizing the nitro-substituted ring. nih.gov
Expansion into Advanced Materials and Nanoscience Applications
The unique electronic and structural characteristics of fluorinated biphenyls make them promising candidates for a range of advanced materials. acs.org Future research is expected to explore the potential of this compound as a key building block in these areas.
Organic Electronics: Fluorinated biphenyls are known to be valuable in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. acs.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, facilitating electron injection and increasing resistance to oxidative degradation. rsc.org The specific substitution pattern of this compound could lead to materials with tailored optoelectronic properties.
Nanoscience: The activation of carbon-fluorine bonds has been identified as a versatile tool for the synthesis of tailored nanographenes on non-metallic surfaces. semanticscholar.org This suggests that this compound could serve as a precursor for the bottom-up synthesis of novel carbon-based nanomaterials with specific electronic properties.
Polymers of Intrinsic Microporosity (PIMs): The rigid structure of biphenyl units is beneficial for creating PIMs, which have applications in gas separation and storage. The specific stereochemistry and intermolecular interactions of this compound derivatives could be exploited to create polymers with tailored microporosity. acs.org
| Potential Application | Key Properties Conferred by this compound |
| Organic Light-Emitting Diodes (OLEDs) | Enhanced electron injection and oxidative stability due to the fluorine atom. acs.orgrsc.org |
| Organic Semiconductors | Tunable electronic properties and potential for n-type or ambipolar behavior. acs.orgrsc.org |
| Nanographene Synthesis | C-F bond can be activated for intramolecular aryl-aryl coupling. semanticscholar.org |
| Polymers of Intrinsic Microporosity (PIMs) | Rigid biphenyl core contributes to the formation of microporous structures. acs.org |
Deepening Understanding through Advanced Computational Methodologies and AI-driven Discovery
Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research. For this compound, these methods will be crucial for accelerating the discovery and development of new applications.
In Silico Studies: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. nih.govmaterialsciencejournal.org This understanding can guide the rational design of new molecules with desired characteristics. For instance, computational studies can elucidate the molecule's reactivity, helping to predict the outcomes of potential reactions. nih.govresearchgate.net
AI-Driven Synthetic Route Design: Artificial intelligence and machine learning algorithms are being developed to predict novel and efficient synthetic pathways. researchgate.netacs.orgpharmafeatures.com These tools can analyze vast databases of chemical reactions to suggest optimal routes for synthesizing derivatives of this compound, potentially uncovering non-intuitive and more sustainable methods. biopharmatrend.comchemrxiv.org
Virtual Screening: For applications in drug discovery or materials science, computational screening of virtual libraries of this compound derivatives can identify promising candidates for further experimental investigation. nih.gov This approach can significantly reduce the time and cost associated with the discovery process.
Integration into Multi-Component Systems and Complex Molecular Architectures
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov The functional groups of this compound (or its derivatives, such as the corresponding amine) could be designed to participate in MCRs, providing rapid access to libraries of complex molecules for applications in drug discovery and materials science. mdpi.comnih.gov
Supramolecular Chemistry: The fluorine atom in this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of supramolecular structures. nih.govresearchgate.net The interplay of these interactions could be harnessed to construct well-defined molecular architectures with specific functions.
Heterocyclic Synthesis: Biphenyl derivatives can serve as precursors for the synthesis of a variety of heterocyclic compounds. nih.govresearchgate.netiitkgp.ac.in The reactivity of this compound can be exploited to construct novel fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-fluoro-4'-nitrobiphenyl with high purity?
Answer:
The synthesis of this compound typically employs cross-coupling reactions such as Suzuki-Miyaura coupling. This involves reacting a fluorinated aryl halide (e.g., 2-fluoroiodobenzene) with a nitrophenyl boronic acid derivative (e.g., 4-nitrophenylboronic acid) under palladium catalysis. Key parameters to optimize include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1-5 mol% loading.
- Base : Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., toluene/water or DMF/water).
- Temperature : 80–100°C under inert atmosphere.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Characterization by NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and absence of homocoupling byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., para-fluoro substituents show distinct coupling with adjacent protons).
- FT-IR : Identify nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) and C-F stretches (~1250–1100 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and isotopic patterns (e.g., chlorine/fluorine isotopes).
- UV-Vis : Monitor electronic transitions influenced by nitro and fluoro substituents (λmax ~270–320 nm). Cross-referencing with computational models (e.g., TD-DFT) enhances spectral interpretation .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:
- Electrostatic potential (ESP) : Identify electron-deficient regions (nitro group) and electron-rich areas (fluorine substituent).
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity (e.g., LUMO localization on nitro group facilitates nucleophilic attack).
- Nonlinear optical (NLO) properties : Calculate hyperpolarizability (β) to assess potential for NLO applications.
Validation against experimental data (e.g., UV-Vis, X-ray crystallography) is critical. Discrepancies may arise from solvent effects or basis set limitations, necessitating hybrid functionals (e.g., CAM-B3LYP) or implicit solvation models .
Advanced: What crystal engineering strategies can be used to design co-crystals of this compound?
Answer:
Leverage supramolecular synthons :
- Nitro-fluoro interactions : The nitro group (hydrogen bond acceptor) can pair with complementary donors (e.g., carboxylic acids).
- π-π stacking : Planar biphenyl systems facilitate stacking with aromatic co-formers (e.g., pyridine derivatives).
- Halogen bonding : Fluorine can act as a weak halogen bond acceptor.
Experimental screening (e.g., solvent evaporation, grinding) combined with computational tools (Mercury CSD) helps identify stable synthons. Powder XRD and DSC validate co-crystal formation .
Advanced: How can voltammetric methods elucidate the electrochemical behavior of this compound?
Answer:
Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals:
- Reduction peaks : Nitro group reduction (-0.5 to -1.2 V vs. Ag/AgCl), influenced by fluorine's electron-withdrawing effect.
- Adsorptive stripping voltammetry : Enhances sensitivity for trace analysis (detection limits ~nM).
- Square-wave voltammetry : Resolves overlapping redox processes.
Optimize parameters (scan rate, pH) to distinguish irreversible vs. quasi-reversible processes. Compare with DFT-calculated redox potentials to validate mechanisms .
Advanced: How should researchers resolve contradictions between experimental and computational data for this compound?
Answer:
- Data triangulation : Cross-validate using multiple techniques (e.g., X-ray crystallography for structure, NMR for dynamics, DFT for electronic properties).
- Error analysis : Quantify uncertainties in experimental measurements (e.g., crystallographic R-factors) and computational approximations (e.g., basis set incompleteness).
- Meta-analysis : Review literature for analogous compounds (e.g., 4'-nitrobiphenyl derivatives) to identify systematic trends.
Transparent reporting of methodological limitations (e.g., solvent effects in DFT) is essential .
Advanced: What strategies optimize the reactivity of nitro and fluoro substituents in functionalization reactions?
Answer:
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ selectively reduces nitro to amine while preserving C-F bonds.
- Fluorine-directed metallation : Use LDA or TMPLi to deprotonate positions ortho to fluorine for subsequent cross-coupling.
- Nitro displacement : SNAr reactions with thiols or amines under basic conditions (K₂CO₃, DMF).
Monitor regioselectivity via in-situ IR or HPLC. Computational modeling (e.g., Fukui indices) predicts reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
